4-(M-tolyloxy)butane-1-sulfonyl chloride

Description

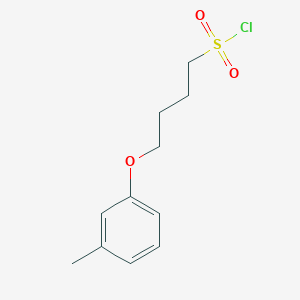

4-(m-Tolyloxy)butane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a butane chain terminating in a sulfonyl chloride group (-SO₂Cl) and a meta-methyl-substituted phenoxy (m-tolyloxy) moiety at the fourth carbon. This compound belongs to a class of sulfonyl chlorides widely used in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic sulfonyl chloride group.

Properties

Molecular Formula |

C11H15ClO3S |

|---|---|

Molecular Weight |

262.75 g/mol |

IUPAC Name |

4-(3-methylphenoxy)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h4-6,9H,2-3,7-8H2,1H3 |

InChI Key |

HNWGIOSHKTXCJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(M-tolyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(M-tolyloxy)butane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

4-(M-tolyloxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Oxidation and Reduction:

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Scientific Research Applications

4-(M-tolyloxy)butane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(M-tolyloxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 4-(m-Tolyloxy)butane-1-sulfonyl chloride with six structurally related sulfonyl chlorides, highlighting molecular formulas, weights, and substituent effects.

Key Observations :

- Alkyl chains (e.g., 4-methylpentyloxy, octyloxy) improve lipid solubility, making these compounds suitable for hydrophobic environments . Heterocyclic substituents (e.g., tetrahydrofuran) balance polarity and reactivity, aiding in solubility without sacrificing electrophilicity .

- Molecular Weight: Halogenation (e.g., chlorine in 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride) significantly increases molecular weight, impacting diffusion rates in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.